molecular formula C9H11NO3 B559521 Tyrosine CAS No. 60-18-4

Tyrosine

Cat. No. B559521
CAS RN: 60-18-4
M. Wt: 181.19 g/mol
InChI Key: COHPSGRHDCWSGR-MERQFXBCSA-N
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Description

Tyrosine is a nonessential amino acid that the body synthesizes from phenylalanine . It helps make neurotransmitters, such as dopamine, norepinephrine, and epinephrine . It also helps make thyroid hormones, such as thyroxine . It is generally found in many foods, especially in cheese, chicken, turkey, fish, dairy products, and most other high-protein foods .


Synthesis Analysis

Tyrosine is synthesized in the body from phenylalanine . It is involved in the structure of almost all proteins in the body . The synthesis of tyrosine significantly alters the metabolic status, especially the photosynthesis and tyrosine metabolism .


Molecular Structure Analysis

Tyrosine (C9H11NO3) is a non-essential amino acid, meaning it can be synthesized within the body from another amino acid, phenylalanine. It contains a phenol side chain, which gives it unique chemical properties that are vital to its roles in the body .


Chemical Reactions Analysis

Tyrosine serves as a building block for protein synthesis. Moreover, it plays a significant role in the production of neurotransmitters, hormones, and enzymes . In the presence of tyrosinase, catechol was oxidized to a quinone structure, resulting in the reduced decomposition of CoOOH NFs and recovered light scattering signal .


Physical And Chemical Properties Analysis

Tyrosine (C9H11NO3) is a non-essential amino acid, meaning it can be synthesized within the body from another amino acid, phenylalanine. It contains a phenol side chain, which gives it unique chemical properties that are vital to its roles in the body .

Scientific Research Applications

  • Cancer Research : Tyrosine kinase inhibitors have become significant in cancer treatment since the first was approved in 2001. Research in this area, particularly on receptor tyrosine kinases, has been extensive, with the United States leading in publications and collaborations (Li et al., 2022).

  • Radiobiological Research : Tyrosine plays a role in the radiobiological study. The transformation of phenylalanine to tyrosine under particle irradiation was observed using Surface enhanced Raman scattering (SERS), offering insights into the interaction between particle radiation and biological systems (Zhang et al., 2014).

  • Plant Metabolism : In plants, tyrosine is a precursor to numerous specialized metabolites with diverse physiological roles. Variations in plant tyrosine pathway enzymes have been used to enhance the production of tyrosine and tyrosine-derived compounds in synthetic biology platforms (Schenck & Maeda, 2018).

  • Biotechnological Production : Tyrosine, used as a dietary supplement and precursor for industrial and pharmaceutical applications, can be biotechnologically produced from biomass feedstocks. Recent advances in genetic engineering have enabled more targeted manipulations for tyrosine production (Lütke-Eversloh et al., 2007).

  • Cognitive Enhancement : Studies have shown that tyrosine supplementation can improve cognitive control and flexibility in high-demand situations by increasing dopamine levels in the brain. This has implications for enhancing cognitive resources under stress (Steenbergen et al., 2015).

  • Performance under Stress : Tyrosine has been found to ameliorate performance decline in psychomotor tasks and reduce lapse probability in vigilance tasks during episodes of extended wakefulness, suggesting its use in counteracting performance decrements (Neri et al., 1995).

  • Biochemical Sensing : Tyrosine, being electroactive, is of interest in the development of electrochemical sensors for assessing biological substances. Recent advancements in electrochemical strategies have enabled effective detection of tyrosine and other amino acids (Moulaee & Neri, 2021).

  • Application in Nanotechnology : Tyrosine has been used as a reducing agent under alkaline conditions for the synthesis of stable silver nanoparticles in water, demonstrating its utility in nanotechnology applications (Selvakannan et al., 2004).

Safety And Hazards

Tyrosine is generally recognized as safe (GRAS) by the FDA . As a supplement, tyrosine is mostly safe, although long-term safety and safety in high doses are not known . Some people experience side effects such as nausea, headache, fatigue, and heartburn .

Future Directions

Research into the potential benefits of tyrosine is ongoing, with studies examining its role in treating a range of conditions from depression and attention deficit hyperactivity disorder (ADHD) to Parkinson’s disease and chronic fatigue syndrome . In advanced disease, the development of novel tyrosine kinase inhibitors remains a major focus .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
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InChI Key

OUYCCCASQSFEME-QMMMGPOBSA-N
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Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
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Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O
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Molecular Formula

C9H11NO3
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Related CAS

25619-78-7
Record name L-Tyrosine homopolymer
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DSSTOX Substance ID

DTXSID1023730
Record name L-Tyrosine
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Molecular Weight

181.19 g/mol
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Physical Description

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless
Record name Tyrosine
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Boiling Point

BOILING POINT: SUBLIMES
Record name L-TYROSINE
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Solubility

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol)
Record name Tyrosine
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Mechanism of Action

Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50%. The mechanism of L-tyrosine's antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects.
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Product Name

Tyrosine

Color/Form

FINE SILKY NEEDLES, White crystals

CAS RN

60-18-4, 25619-78-7
Record name L-Tyrosine
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Record name TYROSINE
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Melting Point

344 °C, 343 °C
Record name Tyrosine
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Record name L-Tyrosine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,060,000
Citations
T Hunter, JA Cooper - Annual review of biochemistry, 1985 - annualreviews.org
… esterified to tyrosine did not emerge … tyrosine as a stable yet reversible mod ification of proteins implies the existence of one or more protein kinases capable of phosphorylating tyrosine …
Number of citations: 636 www.annualreviews.org
SR Hubbard, JH Till - Annual review of biochemistry, 2000 - annualreviews.org
… are the protein tyrosine kinases (PTKs), which catalyze the transfer of the γ phosphate of ATP to tyrosine residues on protein substrates. Phosphorylation of tyrosine residues modulates …
Number of citations: 566 www.annualreviews.org
MK Paul, AK Mukhopadhyay - International journal of medical …, 2004 - ncbi.nlm.nih.gov
… Tyrosine kinases are important mediators of the signaling … Recent advances have implicated the role of tyrosine kinases … can be blocked by selective tyrosine kinase inhibitors and thus …
Number of citations: 711 www.ncbi.nlm.nih.gov
A Levitzki, E Mishani - Annu. Rev. Biochem., 2006 - annualreviews.org
The development of tyrosine phosphorylation inhibitors has transformed the approach to cancer therapy and is likely to affect other fields of medicine. In spite of the conservation among …
Number of citations: 276 www.annualreviews.org
TP Waalkes, S Udenfriend - The Journal of laboratory and …, 1957 - translationalres.com
… In this report, the fluorometric method is used to determine the amount of tyrosine in plasma from fasting patients with different disease states, as compared to the amount of the …
Number of citations: 158 www.translationalres.com
O Folin, V Ciocalteu - J. biol. Chem, 1927 - developmentalbiology.wustl.edu
The original purpose of this investigation was to subject the Folin-Looney (1) methods for tyrosine and tryptophane determinations to a more critical study than they have yet received. A …
Number of citations: 445 developmentalbiology.wustl.edu
T Hunter - Cold Spring Harbor perspectives in biology, 2014 - cshperspectives.cshlp.org
… Like all types of protein phosphorylation, tyrosine … specific interaction between a tyrosine phosphorylated protein and … transduction downstream from receptor tyrosine kinases (RTKs) on …
Number of citations: 152 cshperspectives.cshlp.org
DL Cadena, GN Gill - The FASEB Journal, 1992 - Wiley Online Library
A major process through which environmental information is transmitted into cells is via activation of protein tyrosine kinases. Receptor tyrosine kinases contain extracellular ligand …
Number of citations: 320 faseb.onlinelibrary.wiley.com
T Hunter - Current opinion in cell biology, 2009 - Elsevier
… Src is a tyrosine kinase, the number of distinct tyrosine kinases grew rapidly, accelerated by the advent of rapid DNA sequencing technology and PCR. All the cloned tyrosine … of tyrosine …
Number of citations: 734 www.sciencedirect.com
CL Arteaga, DH Johnson - Current opinion in oncology, 2001 - journals.lww.com
… The large number of oncogenic protein tyrosine kinases plus the rare presence of … that tyrosine phosphorylation and activation of signaling molecules downstream receptor tyrosine …
Number of citations: 235 journals.lww.com

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